molecular formula C16H20N4 B14176663 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine CAS No. 862210-25-1

5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine

Cat. No.: B14176663
CAS No.: 862210-25-1
M. Wt: 268.36 g/mol
InChI Key: UWDDJLUUYKSLHV-UHFFFAOYSA-N
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Description

5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrimidoindole core with a methyl group at the 5-position and a pentyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyanoamidine, under microwave irradiation. This eco-friendly approach allows for the efficient formation of the pyrimidoindole core . The reaction conditions typically involve the use of formamide as a solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The use of microwave-assisted chemistry can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is unique due to the presence of the methyl and pentyl groups, which can influence its biological activity and pharmacokinetic properties. These modifications can enhance its binding affinity to specific targets and improve its therapeutic potential.

Properties

CAS No.

862210-25-1

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C16H20N4/c1-3-4-7-10-17-16-15-14(18-11-19-16)12-8-5-6-9-13(12)20(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,17,18,19)

InChI Key

UWDDJLUUYKSLHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=NC2=C1N(C3=CC=CC=C32)C

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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